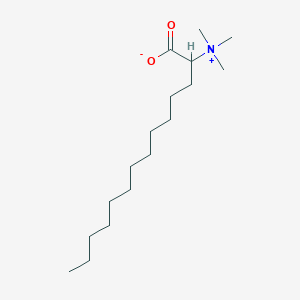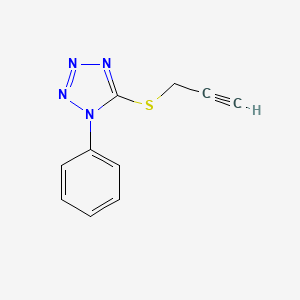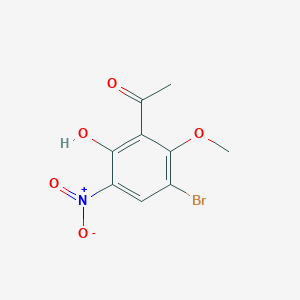
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- is a chemical compound with the molecular formula C14H17N7 It is known for its unique structure, which includes a pyridine ring substituted with three cyano groups and an amino group, as well as a diethylaminoethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- typically involves multi-step organic reactions. One common method involves the reaction of 2,6-diaminopyridine with diethylaminoethyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate 2-amino-6-(2-(diethylamino)ethylamino)pyridine, which is then subjected to further reactions to introduce the cyano groups at the 3, 4, and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-Amino-4,6-dimethyl-pyridine-3-carbonitrile
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(2-(diethylamino)ethylamino)- is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and diethylaminoethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
102206-77-9 |
|---|---|
Formule moléculaire |
C14H17N7 |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
2-amino-6-[2-(diethylamino)ethylamino]pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C14H17N7/c1-3-21(4-2)6-5-19-14-12(9-17)10(7-15)11(8-16)13(18)20-14/h3-6H2,1-2H3,(H3,18,19,20) |
Clé InChI |
VJGHTKIODVOMJN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)













